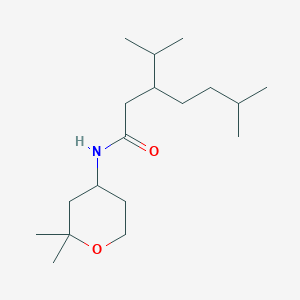
(Phenylethynyl)cyclododecane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Phenylethynyl)cyclododecane is an organic compound with the molecular formula C20H28 It is a derivative of cyclododecane, where a phenylethynyl group is attached to the cyclododecane ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (Phenylethynyl)cyclododecane typically involves the reaction of cyclododecane with phenylethynyl halides under specific conditions. One common method is the use of a palladium-catalyzed coupling reaction, such as the Sonogashira coupling, which involves the reaction of cyclododecane with phenylethynyl bromide in the presence of a palladium catalyst and a base like triethylamine .
Industrial Production Methods: Industrial production of this compound may involve large-scale Sonogashira coupling reactions, optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure efficient production.
化学反応の分析
Types of Reactions: (Phenylethynyl)cyclododecane can undergo various chemical reactions, including:
Oxidation: The phenylethynyl group can be oxidized to form phenylacetic acid derivatives.
Reduction: The compound can be reduced to form cyclododecane derivatives with reduced phenylethynyl groups.
Substitution: The phenylethynyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed.
Major Products:
Oxidation: Phenylacetic acid derivatives.
Reduction: Cyclododecane derivatives with reduced phenylethynyl groups.
Substitution: Various substituted cyclododecane derivatives.
科学的研究の応用
(Phenylethynyl)cyclododecane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the production of advanced materials, such as polymers and resins, due to its unique structural properties
作用機序
The mechanism of action of (Phenylethynyl)cyclododecane involves its interaction with specific molecular targets, such as enzymes and receptors. The phenylethynyl group can participate in π-π interactions with aromatic residues in proteins, influencing their activity. Additionally, the compound can modulate signaling pathways by binding to specific receptors, thereby altering cellular responses .
類似化合物との比較
Cyclododecane: A cyclic hydrocarbon with the formula C12H24, used as a temporary binder in conservation and as an intermediate in the production of Nylon 12.
Phenylethynylbenzene: A compound with a similar phenylethynyl group but attached to a benzene ring, used in organic synthesis and materials science.
Uniqueness: (Phenylethynyl)cyclododecane is unique due to the combination of the cyclododecane ring and the phenylethynyl group, which imparts distinct chemical and physical properties. This combination allows for specific interactions with molecular targets and provides versatility in synthetic applications .
特性
CAS番号 |
918638-80-9 |
|---|---|
分子式 |
C20H28 |
分子量 |
268.4 g/mol |
IUPAC名 |
2-phenylethynylcyclododecane |
InChI |
InChI=1S/C20H28/c1-2-4-6-9-13-19(14-10-7-5-3-1)17-18-20-15-11-8-12-16-20/h8,11-12,15-16,19H,1-7,9-10,13-14H2 |
InChIキー |
YMZAABVNBUJPLD-UHFFFAOYSA-N |
正規SMILES |
C1CCCCCC(CCCCC1)C#CC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,6-Bis[(4-ethynylphenyl)ethynyl]phenanthrene](/img/structure/B12621497.png)
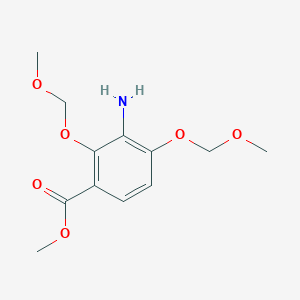
![1-Methyl-4-[(4-phenylbut-2-en-1-yl)oxy]benzene](/img/structure/B12621507.png)
![1-(4-methoxyphenyl)sulfonyl-N-[(2S)-3-methyl-1-(3-methylbutylamino)-1-oxopentan-2-yl]piperidine-3-carboxamide](/img/structure/B12621509.png)
![4-[(10aS)-7,8-dimethoxy-1,3-dioxo-1,5,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-2(3H)-yl]-N-[2-(morpholin-4-yl)ethyl]butanamide](/img/structure/B12621522.png)
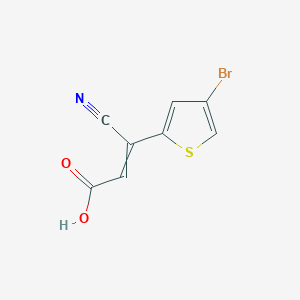
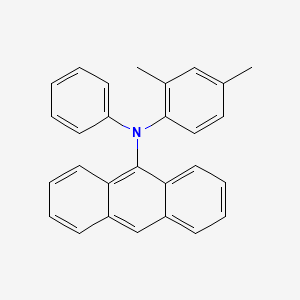
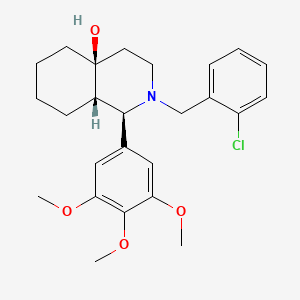
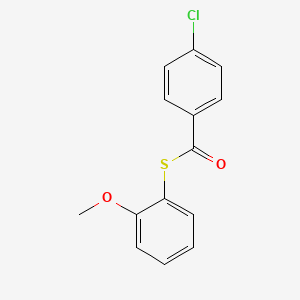
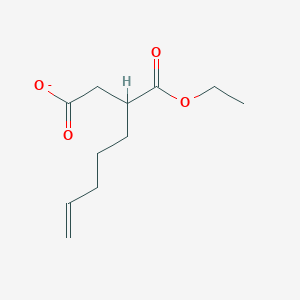

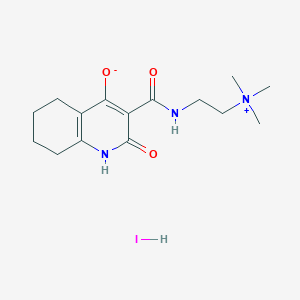
![(2R)-2-[4-(Benzyloxy)phenyl]-4-[(1S)-1-phenylethyl]morpholine](/img/structure/B12621587.png)
